molecular formula C11H9N5O3S B2825509 N-(2-oxotetrahydrothiophen-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219906-32-7

N-(2-oxotetrahydrothiophen-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2825509
CAS RN: 1219906-32-7
M. Wt: 291.29
InChI Key: LHBOLSCELQVRPS-UHFFFAOYSA-N
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Description

N-(2-oxotetrahydrothiophen-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antiviral Properties

Research has shown that derivatives of oxadiazole, pyrazole, and thiophene, similar in structure to N-(2-oxotetrahydrothiophen-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, exhibit significant antimicrobial and antiviral activities. For example, compounds synthesized from 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide demonstrated remarkable activity against Pseudomonas aeruginosa and inhibited the replication of Hepatitis-C Virus (HCV) RNA in cell lines at low concentrations (Rizk, Shaaban, & Abdel Wahab, 2017).

Antimycobacterial Activity

Compounds with a pyridine and pyrazine structure substituted with 1,2,4-oxadiazole have been tested against Mycobacterium tuberculosis. These compounds, acting as carboxylic acid isosteres, showed significant activity, with some derivatives exhibiting potency up to 16 times that of pyrazinamide, a standard antimycobacterial drug (Gezginci, Martin, & Franzblau, 1998).

Antidepressant and Anticonvulsant Activities

In another study, derivatives of pyrazole, which share a structural relationship with the compound , were evaluated for their antidepressant and anticonvulsant activities. Some derivatives showed marked antidepressant activity, comparable or superior to the standard antidepressant drug imipramine, and protective effects against seizures (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Potential in Cancer Therapy

Additionally, the application of similar compounds in cancer therapy has been explored. For instance, pyrazine- and pyridine-based compounds with oxadiazole substitution have shown promise as inhibitors of certain proteins involved in cancer growth and progression, as indicated by molecular docking studies (El-Azab, Mary, Abdel-Aziz, Miniyar, Armaković, & Armaković, 2018).

properties

IUPAC Name

N-(2-oxothiolan-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3S/c17-9(14-6-1-4-20-11(6)18)10-15-8(16-19-10)7-5-12-2-3-13-7/h2-3,5-6H,1,4H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBOLSCELQVRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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